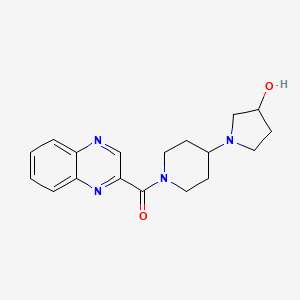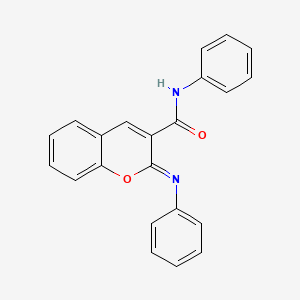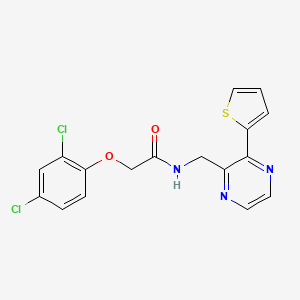
(4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a quinoxaline moiety, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolidine derivatives can participate in a variety of chemical reactions due to the presence of the nitrogen atom in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives generally have the ability to efficiently explore the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
- Derivatives of mefloquine, including those structurally related to "(4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone", have shown significant anti-tubercular activities. The study highlighted the crystal structures of these derivatives and their in vitro activities against M. tuberculosis H37Rv ATCC 27294, with minimum inhibitory concentrations (MIC) indicating their potential as antimicrobial agents (Wardell et al., 2011).
- Another study synthesized various 2-hydroxypyrrolidine/piperidine derivatives and evaluated their antibacterial, anticancer activities, and larvicidal effects. Some of these compounds were found to be effective antibacterial agents against MTCC bacterial strains, showcasing their potential in antimicrobial applications (Suresh et al., 2016).
Antidepressant-like Activities
- Research into (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone, a novel 5-HT3 receptor antagonist, demonstrated antidepressant-like activities in rodent models. The study provided insights into its mechanism of action and potential therapeutic applications for depression (Mahesh et al., 2012).
Anticancer Applications
- A Mestranol 2-N-Piperazino-Substituted Derivative was designed, showing potent and selective in vitro and in vivo activities in MCF-7 breast cancer models. The research emphasized the importance of structural modifications for improving metabolic stability and cytotoxic activity against cancer cells, while retaining selectivity over normal cells (Perreault et al., 2017).
Chemical Synthesis and Catalysis
- Studies have also delved into the synthesis and reactions of compounds incorporating the pyrrolidine and piperidine scaffolds, exploring their roles in catalytic processes and chemical transformations. This includes the development of novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones, showcasing a convergent synthesis approach and potential applications in the field of chemistry (Bonacorso et al., 2016).
Propiedades
IUPAC Name |
[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-14-7-10-22(12-14)13-5-8-21(9-6-13)18(24)17-11-19-15-3-1-2-4-16(15)20-17/h1-4,11,13-14,23H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCCIOQGAKVQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2845368.png)

![2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile](/img/structure/B2845371.png)
![5-Bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2845372.png)
![ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate](/img/structure/B2845373.png)
![3-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2845374.png)


![1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B2845381.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-isopropoxybenzamide](/img/structure/B2845383.png)
![Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride](/img/structure/B2845384.png)

